molecular formula C25H20F3NO5 B2795947 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(trifluoromethoxy)phenyl]propanoic acid CAS No. 320727-89-7

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(trifluoromethoxy)phenyl]propanoic acid

Cat. No. B2795947
CAS RN: 320727-89-7
M. Wt: 471.432
InChI Key: BQTSAOSBQOAEAK-UHFFFAOYSA-N
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Description

The compound “3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(trifluoromethoxy)phenyl]propanoic acid” is a derivative of alanine . It has a molecular weight of 325.36 . The compound is a solid and is stored sealed in dry conditions at 2-8°C .

Scientific Research Applications

Solid Phase Synthesis of Peptide Amides

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, integral to 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(trifluoromethoxy)phenyl]propanoic acid, is widely utilized in peptide synthesis. This group acts as a protective handle for amino acids during the solid-phase synthesis of peptide amides. Its removal is facilitated using specific cleavage reagents, enabling the synthesis of complex peptides in a controlled manner (Funakoshi et al., 1988).

Enantioselective Synthesis of Amino Acid Derivatives

The Fmoc strategy supports the enantioselective synthesis of novel amino acid derivatives, showcasing its versatility in producing biologically active compounds. This approach is pivotal for incorporating specific amino acid derivatives into peptides, thus expanding the range of functional peptides that can be synthesized (Paladino et al., 1993).

Preparation of β2- and β3-Peptides

The Fmoc group is instrumental in preparing N-Fmoc-protected β2-homoamino acids, which are crucial for the solid-phase syntheses of β2- and β3-peptides. This method demonstrates the Fmoc group's role in facilitating large-scale preparation of modified amino acids for peptide synthesis (Šebesta & Seebach, 2003).

Development of Fluorenyl-based Hydrogelators and Biomaterials

Recent studies highlight the Fmoc amino acids' potential in biomedical research, particularly in designing effective hydrogelators and biomaterials. This application underscores the importance of understanding the structural and supramolecular features of Fmoc amino acids for developing novel therapeutics (Bojarska et al., 2020).

Enhancing Reactivity of Hydroxyl-bearing Molecules

Phloretic acid, related to the Fmoc group, is explored as a renewable building block for enhancing the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation. This novel approach, leveraging phenolic functionalities, paves the way for a multitude of applications in material science, demonstrating the Fmoc group's utility beyond peptide synthesis (Trejo-Machin et al., 2017).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation). Precautionary statements include P264 (Wash thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P337+P313 (If eye irritation persists: Get medical advice/attention), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P362+P364 (Take off contaminated clothing and wash it before reuse), and P332+P313 (If skin irritation occurs: Get medical advice/attention) .

properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethoxy)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F3NO5/c26-25(27,28)34-16-11-9-15(10-12-16)22(13-23(30)31)29-24(32)33-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,29,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTSAOSBQOAEAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(trifluoromethoxy)phenyl]propanoic acid

CAS RN

320727-89-7
Record name 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(trifluoromethoxy)phenyl]propanoic acid
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